

Improving the volatility and delivery of TDMASb precursor

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Compound of Interest

Compound Name: *Tris(dimethylamino)antimony*

Cat. No.: *B3152151*

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An essential resource for researchers and engineers, this Technical Support Center provides comprehensive guidance on the effective use of **Tris(dimethylamino)antimony** (TDMASb) as a precursor in chemical vapor deposition (CVD), metal-organic chemical vapor deposition (MOCVD), and atomic layer deposition (ALD) processes.[1][2][3] This guide offers practical solutions to common challenges related to the volatility and delivery of TDMASb, ensuring consistent and reproducible results in your thin film deposition experiments.

Frequently Asked Questions (FAQs)

Q1: What is TDMASb and what are its primary applications?

A1: **Tris(dimethylamino)antimony**, abbreviated as TDMASb, is an organoantimony compound with the chemical formula $\text{Sb}[\text{N}(\text{CH}_3)_2]_3$. [1] It serves as a high-purity volatile precursor for depositing antimony-containing thin films. [2] Its primary applications are in the semiconductor industry for the growth of materials such as InSb, InGaAsSb, and Sb_2Te_3 through MOCVD and ALD techniques. [1][4] It has also been shown to be effective as an additive to reduce carbon incorporation in certain films. [1]

Q2: What are the key physical properties and safety considerations for TDMASb?

A2: TDMASb is a flammable and water-reactive liquid. [1][5] It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture. [5] Proper personal protective equipment, including gloves and safety goggles, should always be used. [5] For detailed physical properties, refer to the data tables below.

Q3: How should TDMASb be stored?

A3: TDMASb should be stored in a tightly sealed container, such as a glass ampule or a stainless steel bubbler, in a cool, dry, and well-ventilated area.^{[1][2]} The container must be kept upright to prevent leakage and handled under an inert gas.^[5]

Q4: Is TDMASb considered a high-volatility precursor?

A4: TDMASb has sufficient volatility for most MOCVD and ALD applications.^[1] Its vapor pressure is reported to be approximately 1.04 Torr at 30°C.^[6] However, precise temperature control of the bubbler and delivery lines is critical for achieving stable and repeatable delivery to the reaction chamber.

Troubleshooting Guide

This guide addresses specific issues that may arise during the delivery and use of the TDMASb precursor.

Q: Why is my film growth rate low or inconsistent?

A: Low or fluctuating growth rates are typically linked to inconsistent precursor delivery. Several factors can contribute to this issue:

- **Inadequate Bubbler Temperature:** The temperature of the TDMASb container (bubbler) directly controls its vapor pressure. If the temperature is too low, the vapor pressure will be insufficient, leading to a low delivery rate. Conversely, unstable temperature control will cause fluctuations in vapor pressure and an inconsistent delivery rate.
- **Condensation in Delivery Lines:** If the temperature of the gas lines between the bubbler and the deposition chamber is lower than the bubbler temperature, the precursor vapor can condense. This "cold spot" will trap the precursor, leading to a drop in the amount reaching the substrate.
- **Carrier Gas Flow Rate Issues:** The carrier gas flow rate through the bubbler must be precisely controlled. Inconsistent flow will result in a variable amount of precursor being transported. Ensure your mass flow controllers (MFCs) are calibrated and functioning correctly.

- **Precursor Decomposition:** Although TDMASb is valued for its volatility, it can decompose at elevated temperatures.[7] If the bubbler or line temperature is set too high, the precursor may break down before reaching the chamber, reducing the concentration of the active species and potentially leading to contamination.

Q: How can I prevent TDMASb precursor decomposition?

A: Preventing thermal decomposition is crucial for maintaining film purity and achieving desired growth kinetics.

- **Optimize Temperatures:** Keep the bubbler temperature high enough for adequate vapor pressure but below the precursor's decomposition temperature. A systematic study to find the optimal temperature window for your specific tool configuration is recommended.
- **Maintain Isothermal Delivery:** Ensure all gas lines from the bubbler to the reactor are heated uniformly to a temperature slightly above the bubbler temperature. This prevents condensation without inducing thermal decomposition.
- **Minimize Residence Time:** Use appropriate carrier gas flow rates and line geometry to minimize the time the precursor spends in the heated delivery lines before reaching the reactor.

Q: What should I do if I suspect contamination in my deposited films?

A: Film contamination can arise from several sources when using TDMASb.

- **Precursor Purity:** Ensure you are using a high-purity electronic grade (EG) TDMASb source. [3]
- **Handling and Storage:** Improper handling or storage can expose the precursor to air and moisture, leading to the formation of non-volatile impurities. Always handle under an inert atmosphere.[5]
- **System Leaks:** Small leaks in the gas delivery system can introduce oxygen or water vapor, which can react with the precursor or the growing film. Perform regular leak checks on your deposition system.

- Carbon Incorporation: TDMASb itself can sometimes contribute to carbon incorporation. Its use has been noted to reduce carbon incorporation when used with group-III metal-organic sources.[1] If carbon is an issue, optimizing other process parameters like the V/III ratio and growth temperature may be necessary.[4]

Data Presentation

Table 1: Physical and Chemical Properties of TDMASb

Property	Value	Reference
Chemical Formula	C ₆ H ₁₈ N ₃ Sb	[2]
Molecular Weight	253.99 g/mol	[2]
CAS Number	7289-92-1	[1]
Appearance	Liquid	[1]
Density	1.325 g/mL at 25°C	[2]
Vapor Pressure	1.04 Torr at 30°C	[6]
Storage	Room temperature, dry, sealed, inert gas	[2][5]

Table 2: Example MOCVD Process Parameters for InSb Growth using TDMASb

Parameter	Range	Reference
Substrate	p-InSb	[4]
Growth Temperature	285 - 500 °C	[4]
Reactor Pressure	76 - 660 Torr	[4]
V/III Ratio	0.63 - 8.6	[4]
Growth Rate	0.06 - 0.67 μm/h	[4]
Indium Precursor	Trimethylindium (TMIn)	[4]

Experimental Protocols

Protocol 1: Standard Operating Procedure for TDMASb Bubbler Installation and Delivery

Objective: To safely install a TDMASb bubbler and establish a stable, reproducible precursor vapor flow for a deposition process.

Materials:

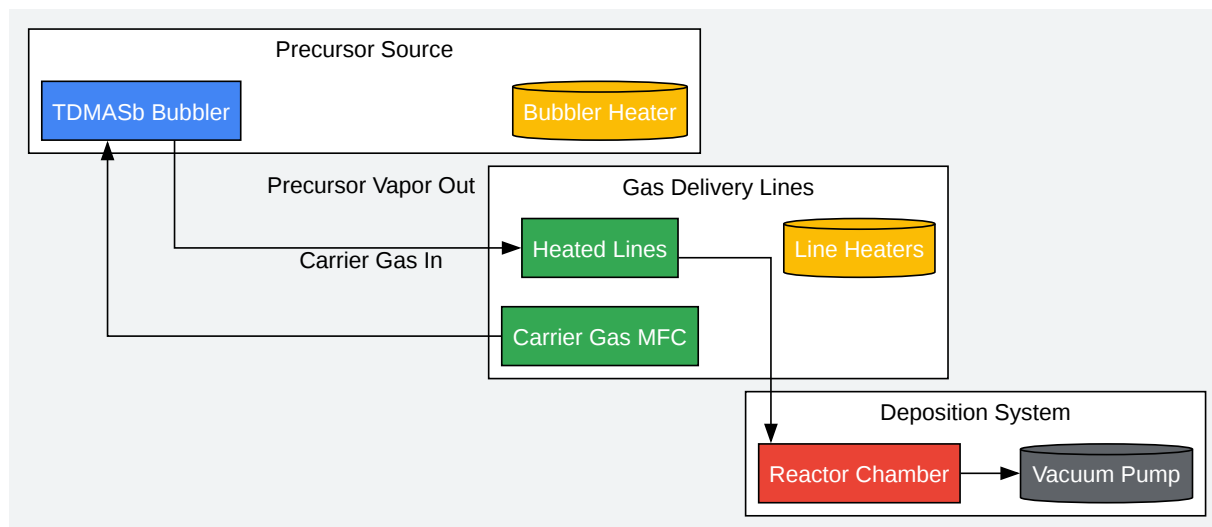
- TDMASb in a stainless steel bubbler with appropriate valves.
- MOCVD or ALD reactor with a dedicated organometallic delivery line.
- High-purity inert carrier gas (e.g., N₂ or Ar) with a calibrated Mass Flow Controller (MFC).
- Heating jackets/tape for the bubbler and all downstream gas lines.
- Thermocouples for temperature monitoring.
- Leak detection equipment (e.g., helium leak detector).

Methodology:

- System Preparation: Ensure the deposition reactor and gas lines are clean and have been baked out to remove residual moisture and contaminants. The designated delivery line should be under vacuum or purged with inert gas.
- Bubbler Installation:
 - Wearing appropriate PPE, carefully connect the TDMASb bubbler to the gas lines in an inert atmosphere glovebox or using Schlenk line techniques to avoid air exposure.
 - Ensure all fittings (e.g., VCR) are correctly tightened.
 - Move the connected bubbler to the gas cabinet of the deposition system.
- Leak Checking:

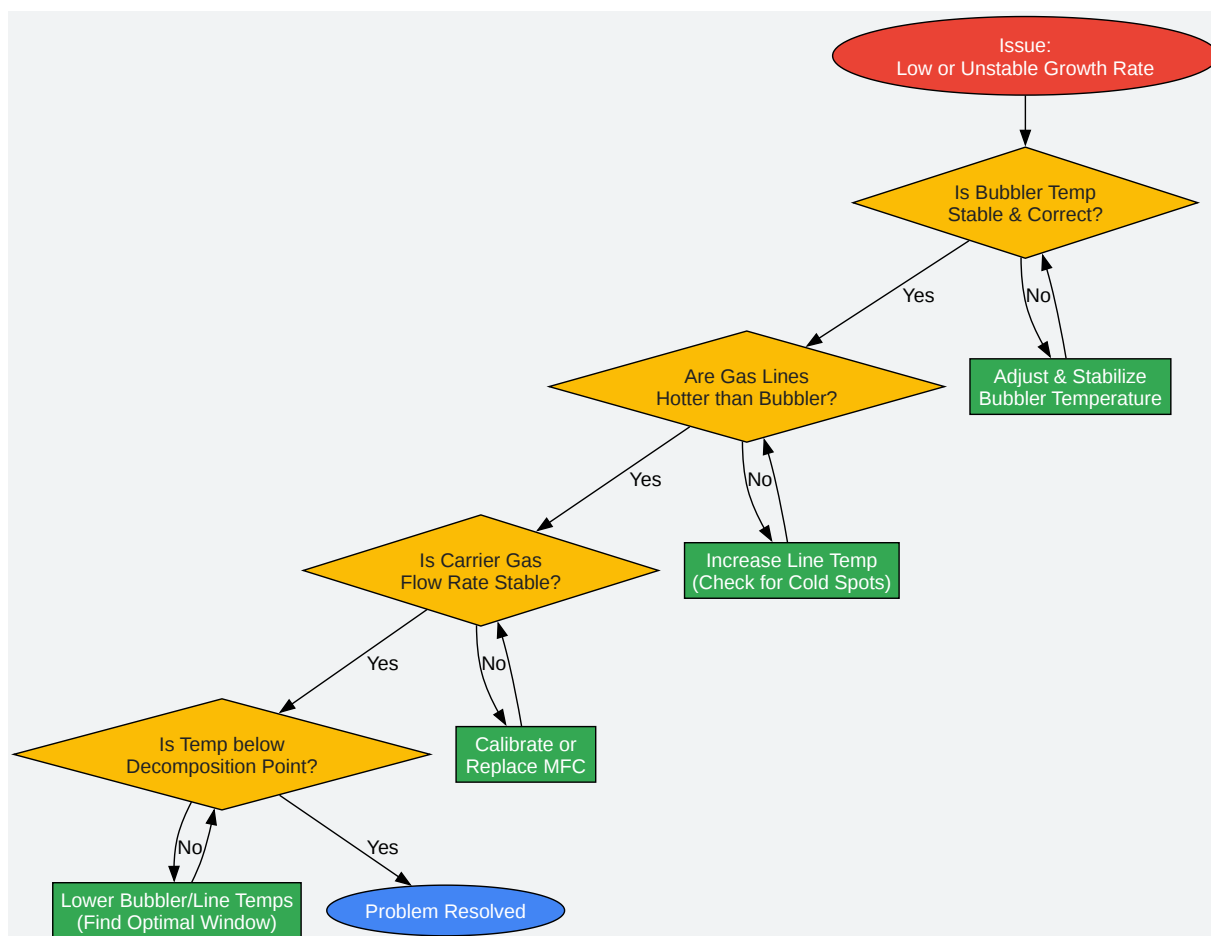
- Pressurize the bubbler and delivery lines with the inert carrier gas to the intended operating pressure.
- Perform a thorough leak check of all connections using a helium leak detector. The leak rate should be below the system's specified tolerance (typically $< 1 \times 10^{-9}$ mbar·L/s).
- Temperature Stabilization:
 - Wrap the bubbler and all downstream gas lines up to the reactor inlet with heating jackets or tape.
 - Attach thermocouples to the outside wall of the bubbler and along the delivery lines to monitor temperatures accurately.
 - Set the bubbler temperature controller to the desired setpoint (e.g., 30-50°C, depending on the required vapor pressure).
 - Set the line heaters to a temperature 5-10°C higher than the bubbler temperature to prevent condensation.
 - Allow the system to stabilize for at least 1-2 hours until all temperatures are constant.
- Establishing Vapor Flow:
 - Set the carrier gas MFC to the desired flow rate (e.g., 10-50 sccm).
 - Slowly open the inlet and outlet valves on the bubbler.
 - Monitor the reactor pressure and other system diagnostics to ensure a stable flow is established.
 - Allow the precursor to flow through the bypass line (if available) for a period to ensure the delivery rate has stabilized before switching the flow to the reactor chamber.

Mandatory Visualizations



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Caption: General experimental workflow for TDMASb precursor delivery.



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